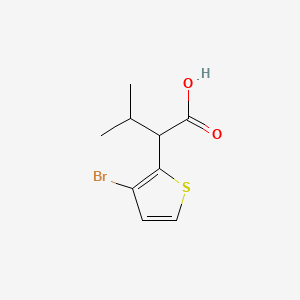

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17862895

Molecular Formula: C9H11BrO2S

Molecular Weight: 263.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrO2S |

|---|---|

| Molecular Weight | 263.15 g/mol |

| IUPAC Name | 2-(3-bromothiophen-2-yl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C9H11BrO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |

| Standard InChI Key | RITZZTFHAAWFQI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=C(C=CS1)Br)C(=O)O |

Introduction

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of aromatic carboxylic acids. It features a thiophene ring substituted with a bromine atom, which significantly enhances its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's unique structure, combining a brominated thiophene ring with a branched aliphatic chain, suggests various interactions with biological systems, making it a subject of interest in scientific research.

Synthesis Methods

The synthesis of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. These may include bromination, alkylation, and carboxylation processes. The synthesis requires careful control of temperature and reaction time to ensure high yields and purity of the product. The use of catalysts or specific solvents can also influence the efficiency of the synthesis.

Potential Applications

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid has potential applications in various fields, including organic synthesis and medicinal chemistry. Research into similar compounds indicates that halogenated thiophenes often exhibit antimicrobial or anti-inflammatory properties, suggesting potential therapeutic uses for this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid. A comparison of these compounds can highlight their unique features and potential applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-3-methylbutanoic acid | Contains a bromine atom; used in organic synthesis | |

| 3-Methylthiophene | Simple thiophene derivative; used in fragrances | |

| 2-(Bromophenyl)-3-methylbutanoic acid | Similar structure; potential pharmaceutical applications |

Research Findings and Future Directions

Research into 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is essential for understanding its biological mechanisms. Interaction studies typically focus on its potential antimicrobial or anti-inflammatory properties. The structural diversity of this compound could lead to distinct biological activities and applications not found in simpler analogs. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume